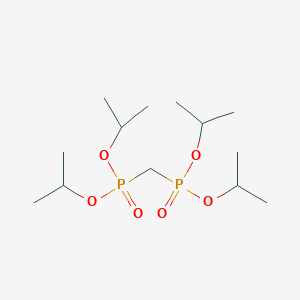

Tetraisopropyl methylenediphosphonate

Beschreibung

Eigenschaften

IUPAC Name |

2-[di(propan-2-yloxy)phosphorylmethyl-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O6P2/c1-10(2)16-20(14,17-11(3)4)9-21(15,18-12(5)6)19-13(7)8/h10-13H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTQUKVFOLFLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CP(=O)(OC(C)C)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044847 | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-95-3 | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1660-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisopropyl methylenebisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAISOPROPYL METHYLENEDIPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46Y5V9U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Double Arbuzov: Precision Synthesis of Tetraisopropyl Methylenediphosphonate

Executive Summary

This technical guide details the synthesis of Tetraisopropyl methylenediphosphonate ([(iPrO)₂P(O)]₂CH₂), a critical organophosphorus building block used in the preparation of Horner-Wadsworth-Emmons reagents and bone resorption inhibitors (bisphosphonates). The protocol relies on a double Michaelis-Arbuzov rearrangement , a sequence that demands precise thermal control and stoichiometric management to prevent mono-substitution and ensure high purity.

Unlike standard Arbuzov reactions, this synthesis requires the sequential displacement of two halogen atoms from a methylene halide core. This guide prioritizes the use of Diiodomethane over dibromomethane due to the weaker C-I bond energy (218 kJ/mol vs. 285 kJ/mol for C-Br), which significantly accelerates the rate-determining step and reduces thermal degradation byproducts.

Part 1: Mechanistic Architecture

The synthesis proceeds via a stepwise nucleophilic substitution pathway. The reaction is driven thermodynamically by the formation of the strong phosphoryl (P=O) bond (approx. 544 kJ/mol).

The Reaction Cascade

-

Activation (Step 1): The lone pair on the phosphorus of triisopropyl phosphite attacks the electrophilic carbon of diiodomethane.

-

Transition (Intermediate): A phosphonium salt intermediate forms.

-

Elimination: Iodide attacks the isopropyl group, expelling isopropyl iodide and yielding the mono-phosphonate.

-

Re-Activation (Step 2): The mono-phosphonate acts as the electrophile for a second equivalent of phosphite. High temperatures are required here as the electron-withdrawing phosphonyl group reduces the nucleophilicity of the remaining halide, making the second displacement kinetically more difficult.

Visualization: The Double Arbuzov Pathway

The following diagram illustrates the stepwise transformation and the recycling of the halide anion.

Caption: Stepwise Michaelis-Arbuzov mechanism showing the critical intermediate states and byproduct elimination.

Part 2: Strategic Reagent Selection

| Component | Role | Selection Logic |

| Triisopropyl Phosphite | Nucleophile | Chosen over triethyl phosphite to yield the isopropyl ester directly. The bulky isopropyl groups also stabilize the final product against hydrolysis. |

| Diiodomethane | Electrophile | Critical Choice: The iodide leaving group is superior to bromide or chloride. Using CH₂Br₂ requires significantly higher temperatures (>180°C) and longer reaction times, increasing the risk of phosphonate decomposition. |

| Isopropyl Iodide | Byproduct | Volatile alkyl halide (bp ~89°C). Its continuous removal shifts the equilibrium forward (Le Chatelier's principle). |

Part 3: Experimental Protocol

Safety Directives

-

Alkyl Halide Toxicity: Diiodomethane and Isopropyl Iodide are alkylating agents. Use a fume hood and butyl rubber gloves.

-

Thermal Runaway: The reaction is exothermic. Do not add all diiodomethane at once if working on a scale >50g.

-

Pressure: Ensure the distillation path is open; isopropyl iodide generation can pressurize a closed system rapidly.

Materials

-

Triisopropyl phosphite (4.5 molar equivalents relative to diiodomethane).

-

Apparatus: 3-neck round bottom flask, thermometer, Vigreux column, distillation head, condenser, receiving flask.

Step-by-Step Methodology

-

Setup: Equip the 3-neck flask with a magnetic stir bar, an internal thermometer, and a distillation setup (Vigreux column + condenser).

-

Charging: Add Triisopropyl phosphite (excess) to the flask. Heat the oil bath to 130°C .

-

Addition: Add Diiodomethane dropwise over 30 minutes. Note: An exotherm will occur. Monitor internal temperature.

-

First Displacement: Once addition is complete, the solution will darken (iodine liberation traces). Isopropyl iodide (byproduct) will begin to reflux or distill over (bp ~89°C).

-

Thermal Ramp (The Critical Step): Increase the oil bath temperature to 170°C - 180°C . The internal temperature must exceed 150°C to drive the second Arbuzov displacement.

-

Insight: The mono-phosphonate formed in step 1 is less reactive. High heat is non-negotiable for the second substitution.

-

-

Equilibrium Shift: Continuously distill off the isopropyl iodide. Continue heating for 4–6 hours until the evolution of alkyl halide ceases.

-

Purification:

-

Cool the mixture to room temperature.

-

Switch to high vacuum (<1 mmHg).

-

Fraction 1: Distill off excess triisopropyl phosphite (bp ~50-60°C at reduced pressure).

-

Fraction 2 (Product): Collect this compound.

-

Boiling Point: ~155°C at 0.5 mmHg (or 122–124°C at 1.5 mmHg).

-

-

-

Yield: Typical isolated yields range from 75% to 85%.

Experimental Workflow Diagram

Caption: Operational workflow for the high-temperature synthesis and purification sequence.

Part 4: Characterization & Validation

The product is a clear, colorless to pale yellow liquid.[3] Purity should be confirmed via NMR spectroscopy. The diagnostic signal is the triplet for the methylene bridge (

NMR Data Summary

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| 2.45 – 2.55 | Triplet (t) | P-CH₂-P (Methylene Bridge) | ||

| 4.70 – 4.80 | Multiplet (m) | - | CH (CH₃)₂ (Methine) | |

| 1.30 – 1.35 | Doublet (d) | CH(CH₃ )₂ (Methyl) | ||

| 16.0 – 18.0 | Singlet (s) | - | Phosphonate Phosphorus | |

| 28.0 – 30.0 | Triplet (t) | P-C -P (Bridge Carbon) |

Note: NMR shifts are reported in CDCl₃. The methylene protons appear as a triplet due to coupling with two equivalent phosphorus nuclei.

Part 5: Troubleshooting & Optimization

-

Incomplete Reaction (Mono-phosphonate impurity):

-

Product Decomposition:

-

Distillation "Bumping":

-

Cause: Residual isopropyl iodide trapped in the viscous oil.

-

Solution: Degas the crude mixture at room temperature under low vacuum before heating for the final distillation.

-

References

-

Organic Syntheses. Preparation of Phosphonates via Michaelis-Arbuzov. (General Arbuzov protocols and safety). [Link]

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles and Applications. [Link]

Sources

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. METHYLENEDIPHOSPHONIC ACID(1984-15-2) 13C NMR [m.chemicalbook.com]

- 3. This compound | 1660-95-3 [chemicalbook.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. reddit.com [reddit.com]

- 6. This compound | 1660-95-3 | TCI AMERICA [tcichemicals.com]

- 7. jeol.com [jeol.com]

- 8. This compound | 1660-95-3 | TCI AMERICA [tcichemicals.com]

"Tetraisopropyl methylenediphosphonate" chemical reactivity and stability

An In-depth Technical Guide to the Chemical Reactivity and Stability of Tetraisopropyl Methylenediphosphonate

Introduction

This compound (TIMDP), with the chemical formula C13H30O6P2, is a versatile organophosphorus compound that serves as a crucial intermediate and building block in a wide array of chemical syntheses.[1][2] Structurally, it is the tetraisopropyl ester of methylenediphosphonic acid, characterized by a central methylene bridge connecting two phosphonate groups.[1][3] This unique structure imparts a distinct profile of reactivity and stability, making it an invaluable tool for researchers and scientists in drug development, agricultural science, and materials chemistry.[4]

This guide provides a comprehensive overview of the chemical reactivity and stability of TIMDP, offering insights into its handling, storage, and application in complex synthetic pathways. The information presented is intended for an audience of researchers, scientists, and drug development professionals, aiming to provide both fundamental knowledge and practical, field-proven insights.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of TIMDP is fundamental to its effective use in a laboratory or industrial setting. These properties dictate the conditions required for its storage, handling, and application in various reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1660-95-3 | [1] |

| Molecular Formula | C13H30O6P2 | [1] |

| Molecular Weight | 344.32 g/mol | [4] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][5] |

| Density | 1.08 g/mL at 25 °C | [1][6][7] |

| Boiling Point | 155 °C at 0.5 mmHg | [1][6][8] |

| Flash Point | 160 °C (320 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.431 | [1][8] |

| Water Solubility | Insoluble | [1][8][9] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temperature | -20°C | [1] |

Chemical Stability

The stability of TIMDP under various conditions is a critical consideration for its long-term storage and its behavior in different reaction environments.

Thermal Stability

TIMDP is chemically stable under standard ambient conditions (room temperature). However, upon intense heating, it can form explosive mixtures with air, particularly at temperatures approaching its flash point. The thermal degradation of phosphonates typically involves the elimination of a phosphorus acid to form an unsaturated compound, although this process occurs at higher temperatures and more slowly compared to phosphates.[10] Studies on similar phosphonates, like diisopropyl methylphosphonate (DIMP), show that thermal decomposition is significantly accelerated in the presence of air and water vapor.[11]

Hydrolytic Stability

TIMDP is insoluble in water, which contributes to its stability in aqueous environments under neutral conditions.[1][8] However, the ester linkages are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of TIMDP, typically achieved by refluxing with a concentrated mineral acid such as hydrochloric acid (HCl), yields methylenediphosphonic acid.[12] This reaction is a common method for preparing the parent acid, which is a valuable precursor for the synthesis of other bisphosphonates.[12]

Storage and Handling

For optimal stability and to prevent degradation, TIMDP should be stored in a cool, dark, and well-ventilated place in tightly sealed containers.[5][9] The recommended storage temperature is -20°C.[1] It is incompatible with strong oxidizing agents.[5] When handling, appropriate personal protective equipment, including gloves and eye/face protection, should be worn to avoid contact.[5]

Chemical Reactivity

The reactivity of TIMDP is centered around the electrophilic phosphorus atoms and the potentially acidic protons of the central methylene bridge.

Reactivity of the Methylene Bridge

The protons on the methylene carbon, flanked by two electron-withdrawing phosphonate groups, are acidic. This allows for deprotonation by a strong base, such as sodium hydride or an alkoxide, to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to the synthetic utility of TIMDP, enabling a variety of carbon-carbon bond-forming reactions. This reactivity is analogous to the key step in the Horner-Wadsworth-Emmons reaction.

Caption: Reactivity of the TIMDP Methylene Bridge.

Reactivity at the Phosphorus Center

The phosphorus atoms in TIMDP are in the +5 oxidation state and are electrophilic. They can be attacked by strong nucleophiles, leading to the cleavage of the P-O ester bonds. However, the most synthetically valuable reactions of TIMDP typically involve the reactivity of the methylene bridge rather than direct substitution at the phosphorus center.

Synthetic Applications

TIMDP is a key building block in the synthesis of a diverse range of molecules:

-

Pharmaceuticals: It is used to prepare bisphosphonate conjugates, which are potential agents for treating osteoporosis.[1][13] It is also a precursor for AZT 5'-Triphosphate mimics, which have shown inhibitory effects on HIV-1 reverse transcriptase.[1][13][14]

-

Agrochemicals: The phosphonate moiety is crucial in the development of some herbicides and pesticides.[4]

-

Organic Synthesis: TIMDP is employed in the synthesis of various complex molecules, including tetraisopropyl ethenylidenebisphosphonate and other substituted diphosphonates.[1][8]

-

Materials Science: It can be incorporated into polymers to enhance flame retardancy and chemical resistance.[4] In the nuclear industry, it is used in synergistic mixtures for the extraction of elements like europium and americium.[1][3][8]

Experimental Protocols

The following protocols are illustrative of the key reactions involving TIMDP.

Protocol 1: Hydrolysis of TIMDP to Methylenediphosphonic Acid

This protocol is adapted from a patented method for the hydrolysis of this compound.[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 20 g of this compound in 100 mL of concentrated hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain for 3 hours.

-

Work-up: After cooling, transfer the solution to a flash evaporator and reduce the volume under vacuum to remove excess acid and water.

-

Azeotropic Removal of Water: Add isopropyl alcohol to the residue and evaporate under vacuum. Repeat this step three times to ensure the complete removal of water and HCl.

-

Isolation: The remaining white crystalline mass is methylenediphosphonic acid. Filter the solid, wash with isopropyl alcohol and acetone, and dry in a vacuum desiccator. A yield of approximately 92-97% can be expected.[12]

Caption: Workflow for the Hydrolysis of TIMDP.

Protocol 2: Alkylation of TIMDP

This protocol is a general procedure based on the known reactivity of the TIMDP carbanion.[15]

-

Reaction Setup: To a three-neck flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (0.5 mol) in 200 mL of dry toluene.

-

Deprotonation: Cool the dispersion to 20°C. Add this compound (0.5 mol) dropwise, maintaining the temperature below 30°C with external cooling.

-

Alkylation: Once the addition is complete and hydrogen evolution has ceased, add an alkyl halide (e.g., iodomethane, 0.55 mol) dropwise to the stirred solution, keeping the temperature below 30°C.

-

Reaction Completion: Stir the mixture at room temperature until the reaction is complete (can be monitored by TLC or GC).

-

Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the alkylated diphosphonate.

Safety Information

TIMDP is classified as a hazardous substance and requires careful handling.

-

Hazards: It causes serious eye damage (H318) and may cause skin irritation.[5][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][16] In case of vapor or aerosol generation, use a suitable respirator.[17]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present. Continue rinsing and call a poison center or doctor immediately.[5]

-

Skin Contact: Take off contaminated clothing and wash the skin with plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water and consult a physician.

-

-

Fire Safety: Vapors are heavier than air and may spread along floors. In case of fire, use a water spray jet to suppress vapors.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity, primarily driven by the acidity of its methylene bridge protons. While stable under standard conditions, its susceptibility to hydrolysis and thermal decomposition requires careful handling and storage. Its role as a precursor to a wide range of high-value compounds, from pharmaceuticals to industrial chemicals, underscores its importance in modern synthetic chemistry. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development.

References

-

LookChem. Cas 1660-95-3, this compound. [Link]

-

Inxight Drugs. This compound. [Link]

- Google Patents.

-

PMC. The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols. [Link]

-

ResearchGate. The reactive centers in compound 2 towards P and S electrophilic and nucleophiles. [Link]

- Google Patents.

-

YouTube. phosphorous as a nucleophile. [Link]

-

MDPI. Asymmetric Electrophilic Reactions in Phosphorus Chemistry. [Link]

-

PubChem - NIH. This compound | C13H30O6P2 | CID 74266. [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

- Google Patents.

-

ChemBK. Tetraisopropyl methylenebisphosphonate. [Link]

-

MDPI. Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

Digital Commons @ NJIT. Decomposition of diisopropyl methylphosphonate (dimp) exposed to elevated temperatures and combustion products of reactive materials. [Link]

-

NIST WebBook. This compound. [Link]

- Google Patents.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C13H30O6P2 | CID 74266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 1660-95-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound 97 1660-95-3 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 1660-95-3 [chemicalbook.com]

- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. mdpi.com [mdpi.com]

- 11. "Decomposition of diisopropyl methylphosphonate (dimp) exposed to eleva" by Elif Irem Senyurt [digitalcommons.njit.edu]

- 12. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]

- 13. This compound [drugs.ncats.io]

- 14. This compound | CAS 1660-95-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.dk [fishersci.dk]

A Senior Application Scientist's Guide to Tetraisopropyl Methylenediphosphonate: From Core Principles to Advanced Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Workhorse of Modern Synthesis

In the vast arsenal of reagents available to the modern synthetic chemist, tetraisopropyl methylenediphosphonate (TIMDP) stands out not for its complexity, but for its profound utility. As a stable, versatile, and highly effective C1 building block, TIMDP serves as a cornerstone reagent for the introduction of the methylenediphosphonate moiety, a critical functional group in numerous fields, most notably in medicinal chemistry and materials science. Its primary role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction allows for the stereoselective synthesis of alkenes, a transformation fundamental to the construction of complex molecular architectures.

This guide moves beyond a simple recitation of facts, offering a deep dive into the practical and theoretical considerations of using TIMDP. We will explore its synthesis, delve into the mechanistic nuances of its key reactions, and provide field-tested protocols. The overarching goal is to equip researchers and drug development professionals with the authoritative knowledge required to leverage this powerful reagent to its fullest potential, transforming conceptual synthetic strategies into tangible, high-purity compounds.

Core Characteristics and Safe Handling

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe utilization in any laboratory setting. TIMDP is a clear, colorless to pale yellow liquid, and its key physicochemical properties are summarized below for rapid reference.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₃₀O₆P₂[1][2] |

| Molecular Weight | 344.32 g/mol [1] |

| CAS Number | 1660-95-3[1][2] |

| Appearance | Clear colorless to pale yellow liquid[1][2][3] |

| Density | ~1.08 g/mL at 25 °C[4][5] |

| Boiling Point | 122-124 °C at 1.5 mmHg[1]; 155 °C at 0.5 mmHg[4][5] |

| Refractive Index (n20/D) | ~1.431 - 1.434[1][4] |

| Solubility | Insoluble in water[3][4][5]; Soluble in organic solvents like chloroform and methanol[3][5] |

| Purity (Typical) | ≥ 97% (GC)[1][6] |

Safety, Storage, and Handling: A Trustworthiness Mandate

Scientific integrity begins with safety. TIMDP, while stable under normal conditions, is classified as an irritant that can cause serious eye damage and skin irritation.[6][7][8] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[4][7][8]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a cool, dark, and tightly closed container.[8] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[6][7] Immediately call a poison center or doctor.[6][7] For skin contact, wash with plenty of water.[8]

Synthesis of this compound

The most common and efficient method for preparing TIMDP is a variation of the Michaelis–Arbuzov reaction. This process involves the reaction of triisopropyl phosphite with a dihalomethane, typically dibromomethane.[9] The selection of these specific reactants is critical for achieving high yields and purity.[9]

The causality behind this choice lies in the reactivity of the components. Tri-secondary alkyl phosphites, like triisopropyl phosphite, exhibit superior reaction characteristics. The bromine atoms in dibromomethane provide an optimal balance of atomic radius and reactivity, allowing the phosphorus atom to approach and displace the bromide at a lower activation energy compared to, for instance, dichloromethane.[9]

Experimental Protocol: Synthesis of TIMDP

This protocol is a representative procedure based on established methods.[9]

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with triisopropyl phosphite (2-10 molar equivalents).

-

Reaction Execution: Heat the triisopropyl phosphite to a temperature between 130 °C and 200 °C.

-

Addition: Add dibromomethane (1 molar equivalent) dropwise from the dropping funnel to the heated phosphite. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: During the reaction, isopropyl bromide is formed as a byproduct and can be distilled off.[9] The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product is then purified by vacuum distillation to yield pure this compound.[9] The product is typically obtained as a clear, colorless liquid requiring no further purification for use as a chemical intermediate.[9]

The Horner-Wadsworth-Emmons Reaction: The Synthetic Powerhouse

The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone application of TIMDP, providing a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones. It is a significant improvement upon the classic Wittig reaction for several reasons:

-

Enhanced Nucleophilicity: The phosphonate carbanion generated from TIMDP is more nucleophilic and generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction.[10]

-

Broader Substrate Scope: This enhanced reactivity allows it to react efficiently even with sterically hindered ketones that are often poor substrates in Wittig reactions.[10]

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed by a simple aqueous extraction, greatly simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[11]

-

Stereoselectivity: The HWE reaction typically exhibits high (E)-stereoselectivity, yielding predominantly the trans-alkene.[10][11] This is a critical advantage in the synthesis of complex molecules where precise control of geometry is required.

The HWE Reaction Mechanism

The reaction proceeds through a well-established pathway involving the deprotonation of the phosphonate, nucleophilic attack on the carbonyl, and subsequent elimination.

Caption: General mechanism of the Horner-Wadsworth-Emmons olefination.

The reaction is initiated by deprotonation of the acidic methylene proton of TIMDP using a strong base (e.g., NaH, n-BuLi) to form the stabilized phosphonate carbanion.[12] This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[12][13] The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the final alkene product and a phosphate byproduct.[12][13] The thermodynamic stability of the E-alkene typically drives the reaction to favor its formation.

Experimental Protocol: A General HWE Olefination

This protocol provides a self-validating framework for a typical HWE reaction.

-

Preparation of the Carbanion:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a syringe or dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the carbanion.

-

-

Reaction with the Carbonyl:

-

Cool the carbanion solution back down to 0 °C.

-

Add a solution of the desired aldehyde or ketone (1.05 eq.) in anhydrous THF dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure alkene. The water-soluble phosphate byproduct remains in the aqueous layer.[11]

-

Applications in Drug Development and Medicinal Chemistry

The methylenediphosphonate group is a key pharmacophore in several classes of therapeutic agents. Its structural similarity to the pyrophosphate group allows it to act as a stable, non-hydrolyzable analogue, making it an excellent candidate for inhibiting enzymes involved in phosphate metabolism. TIMDP is therefore a critical starting material in the synthesis of bisphosphonates, a class of drugs widely used to treat bone disorders like osteoporosis.[3][5]

Case Study: Synthesis of Anti-Osteoporosis and Antiviral Agents

TIMDP serves as a crucial building block for creating complex, biologically active molecules.

-

Anti-Osteoporosis Agents: It is used in the preparation of E2-bisphosphonate conjugates, which are investigated as potential agents against osteoporosis.[3][5] The bisphosphonate moiety targets bone tissue, while the conjugate part (E2) can be a targeting or effector molecule.

-

Antiviral Compounds: TIMDP is a key intermediate in the synthesis of AZT 5'-Triphosphate analogues.[2][3][5] These compounds are designed to act as inhibitors of viral enzymes like HIV-1 reverse transcriptase, forming a core strategy in the development of antiviral drugs.[2][3]

Workflow: From TIMDP to Drug Candidate

The path from a starting material like TIMDP to a potential drug candidate is a multi-step process involving synthesis, purification, and biological evaluation.

Caption: A generalized workflow for developing drug candidates from TIMDP.

Broader Synthetic Utility

Beyond its prominent role in the HWE reaction and drug development, TIMDP's utility extends to other areas:

-

Materials Science: It is used in developing advanced surface coatings that provide protection against corrosion and wear.[1] It can also be incorporated into polymers to enhance properties like flame retardancy.[1]

-

Nuclear Industry: In a specialized application, TIMDP forms a synergistic mixture with other reagents for the solvent extraction and separation of lanthanides and actinides, such as europium and americium, a crucial process in nuclear chemistry.[3]

-

Agrochemicals: The phosphonate group is present in some herbicides and pesticides. TIMDP serves as a precursor for developing novel crop protection agents, potentially offering improved efficacy and better environmental profiles.[1]

Conclusion

This compound is far more than a simple catalogue chemical; it is a foundational reagent that enables critical transformations in organic synthesis. Its reliability in the Horner-Wadsworth-Emmons reaction provides a robust and stereoselective pathway to alkenes, while its role as a precursor to the bisphosphonate functional group makes it indispensable in the fields of medicinal chemistry and drug development. By understanding its properties, mastering its reaction protocols, and appreciating the causality behind its reactivity, researchers can confidently employ TIMDP to build the complex molecules that drive scientific innovation forward.

References

- Grisley, D. W. (1966). Method for preparing tetra-secondary alkyl methylenediphosphonates. U.S.

-

ChemBK. Tetraisopropyl methylenebisphosphonate. [Link]

-

LookChem. Cas 1660-95-3, this compound. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Pete Chem. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Cas 1660-95-3,this compound | lookchem [lookchem.com]

- 4. Tetraisopropyl methylenebisphosphonate [chembk.com]

- 5. This compound | 1660-95-3 [chemicalbook.com]

- 6. This compound | 1660-95-3 | TCI AMERICA [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

"Tetraisopropyl methylenediphosphonate" safety data sheet and handling precautions

This guide serves as an advanced technical manual for the safe handling, storage, and application of Tetraisopropyl methylenediphosphonate (CAS 1660-95-3). It is designed for organic chemists and process engineers who require actionable data beyond the standard Safety Data Sheet (SDS).

Part 1: Chemical Identity & Physical Profile[1][2]

This compound (often abbreviated as TIPMDP) is a tetra-ester of methylenediphosphonic acid. It is a critical reagent in the synthesis of gem-bisphosphonates (used in osteoporosis therapeutics) and vinylphosphonates via the Horner-Wadsworth-Emmons (HWE) reaction.

Physicochemical Properties Table

| Property | Value | Operational Implication |

| CAS Number | 1660-95-3 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | MW: 344.32 g/mol .[1][2] | |

| Physical State | Liquid | Clear, colorless to light yellow.[2] |

| Boiling Point | 155 °C @ 0.5 mmHg | High boiling point; difficult to remove by standard rotary evaporation. Requires high-vacuum distillation. |

| Density | 1.08 g/mL @ 25 °C | Slightly denser than water; sinks in aqueous biphasic washes. |

| Flash Point | ~160 °C (Closed Cup) | Combustible but not highly flammable. |

| Solubility | Organic Solvents | Soluble in |

| Hydrolytic Stability | Moisture Sensitive | Slowly hydrolyzes to acidic species (methylenediphosphonic acid) and isopropanol upon exposure to atmospheric moisture. |

Part 2: Hazard Identification & Toxicology

While many phosphonate esters are considered low-toxicity, This compound possesses specific hazards that are often underestimated in routine laboratory settings.

Core GHS Classification

-

Signal Word: DANGER

-

Hazard Statements:

The "Hidden" Hazard: Impurity Profile

Commercial grades of TIPMDP (90-97%) often contain Triisopropyl phosphate (CAS 513-02-0) as a synthesis byproduct.

-

Risk: Triisopropyl phosphate is sometimes classified with higher acute toxicity (Oral/Dermal).[5]

-

Action: Treat all commercial batches as potentially more toxic than the pure substance. Avoid skin contact rigorously.[4]

Part 3: Operational Handling & Storage

Protocol 1: Moisture-Free Transfer (The "Dry Syringe" Method)

Because TIPMDP is moisture-sensitive, hydrolysis produces acidic byproducts that can ruin catalytic cycles (e.g., quenching strong bases like NaH or LiHMDS used in HWE reactions).

Step-by-Step Workflow:

-

Preparation: Oven-dry all glassware. Use a septum-capped bottle for the reagent.

-

Purging: Insert a bleed needle connected to an inert gas line (Argon/Nitrogen) into the reagent bottle septum.

-

Aspiration: Flush a glass syringe with inert gas 3 times. Insert into the bottle and withdraw the required volume.

-

Transfer: Inject the reagent directly into the reaction vessel (also under inert atmosphere).

-

Seal Check: Parafilm the reagent bottle immediately after needle removal to prevent atmospheric moisture ingress.

Protocol 2: Storage Hierarchy

-

Primary: Store at ambient temperature (15–25°C) in a dark, dry place.

-

Secondary: If storing for >6 months, keeping it under an inert atmosphere (glovebox or taped desiccator) prevents gradual hydrolysis.

-

Incompatibility: Keep strictly separated from Strong Oxidizers and Strong Bases .[4]

Part 4: Emergency Response Protocols

Scenario A: Ocular Exposure (Critical)

-

Mechanism: Phosphonate esters adhere to mucous membranes.

-

Immediate Action: Do NOT wait for an eyewash station if a sink is closer. Flush immediately.

-

Duration: Rinse cautiously with water for at least 15 minutes . Remove contact lenses if present and easy to do.[1]

-

Medical: Transfer to an ophthalmologist immediately. Bring the SDS.

Scenario B: Spills

-

Small Spill (<10 mL): Absorb with vermiculite or dry sand. Do not use combustible materials (sawdust).

-

Decontamination: Wipe the surface with a dilute alkaline solution (5% Sodium Carbonate) to neutralize any hydrolyzed acidic residues, then rinse with water.

Part 5: Application Context (Synthesis)

Context: The primary utility of TIPMDP is the synthesis of vinylphosphonates.

Reaction:

-

Exotherm: The deprotonation of TIPMDP with strong bases (NaH, KOtBu) is exothermic. Add the base slowly at 0°C.

-

Quenching: The reaction mixture will contain unreacted phosphonate and base. Quench carefully with saturated

at low temperature to control hydrogen evolution (if NaH was used).

Part 6: Visualizations

Figure 1: Safe Handling Workflow (Graphviz)

Caption: Lifecycle workflow for this compound, emphasizing inspection for hydrolysis (cloudiness) and inert handling.

Figure 2: Emergency Decision Tree

Caption: Emergency response hierarchy highlighting the critical severity of ocular exposure (H318).

References

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

-

TCI Chemicals. (2024). Product Specification and Safety: this compound (M1319). Retrieved from

-

Sigma-Aldrich. (2024).[4] Product Detail: this compound (CAS 1660-95-3).[4][2][3][6] Retrieved from

-

PubChem. (2024). Compound Summary: this compound.[4][2][3][6] National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: Modular Synthesis of Antiviral Acyclic Nucleoside Phosphonates (ANPs) via Tetraisopropyl Methylenediphosphonate

Part 1: Strategic Utility & Chemical Basis

Executive Summary

Acyclic Nucleoside Phosphonates (ANPs) represent a cornerstone in antiviral therapy, exemplified by blockbuster drugs like Tenofovir and Adefovir. These compounds mimic natural nucleotides but possess a metabolically stable phosphorus-carbon (P-C) bond, preventing enzymatic cleavage.

Tetraisopropyl methylenediphosphonate (TIMP) (CAS: 1660-95-3) is a critical reagent in the synthesis of "Next-Generation" ANPs. Unlike traditional synthesis methods that rely on unstable chloromethyl ethers, TIMP functions as a robust Horner-Wadsworth-Emmons (HWE) reagent. It enables the direct synthesis of Vinyl Phosphonates —versatile "warheads" that undergo Michael addition with nucleobases to generate diverse antiviral libraries.

The Chemical Advantage: The P-C Bond

The primary utility of TIMP lies in its ability to install the phosphonate group via a stable vinyl linker.

-

Metabolic Stability: The P-C bond resists phosphatases, ensuring the drug remains active inside the cell.

-

Synthetic Modularity: The resulting vinyl phosphonate acts as a Michael acceptor, allowing researchers to "click" various nucleobases (Adenine, Guanine, Cytosine) onto the scaffold rapidly.

Part 2: Mechanism of Action (Chemical)

The synthesis relies on two sequential mechanistic pillars: the Horner-Wadsworth-Emmons (HWE) Olefination and the Michael Addition .[1]

HWE Olefination (Scaffold Generation)

TIMP is a bis-phosphonate.[2][3] Upon deprotonation, it forms a carbanion that attacks an aldehyde (typically formaldehyde or paraformaldehyde). The intermediate undergoes elimination, ejecting one phosphonate group (as a phosphate salt) to yield the Vinyl Phosphonate .

Michael Addition (Coupling)

The vinyl phosphonate is an electron-deficient alkene. In the presence of a base, a nucleobase (e.g., Adenine) acts as a nucleophile, attacking the

Figure 1: Mechanistic flow from TIMP precursor to Antiviral Scaffold. The HWE reaction selectively eliminates one phosphonate group to create the reactive vinyl linker.

Part 3: Application Protocols

Protocol A: Synthesis of Tetraisopropyl Vinylphosphonate (The Scaffold)

This protocol converts TIMP into the reactive vinyl phosphonate intermediate.

Reagents:

-

This compound (TIMP) (1.0 equiv)

-

Paraformaldehyde (3.0 equiv)

-

Diethylamine (1.2 equiv) or Piperidine (catalytic)

-

Methanol (Solvent)[4]

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve TIMP (10 mmol) in Methanol (20 mL).

-

Addition: Add Paraformaldehyde (30 mmol) and Diethylamine (12 mmol).

-

Reaction: Heat the mixture to reflux (

) for 16–24 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) or-

Checkpoint: The starting material (TIMP) signal at

ppm (doublet/triplet) will disappear, replaced by the vinyl phosphonate signal at

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess amine.

-

Purification: The residue is often pure enough for the next step. If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (Ethyl Acetate/Hexane).

Yield: Typically 75–85%.

Data:

Protocol B: Michael Addition of Nucleobase (The Coupling)

This step couples the viral inhibitor (nucleobase) to the phosphonate backbone.

Reagents:

-

Adenine (or desired nucleobase) (1.2 equiv)

-

Tetraisopropyl vinylphosphonate (from Protocol A) (1.0 equiv)

-

Cesium Carbonate (

) (0.5 equiv) or DBU (catalytic) -

DMF (Anhydrous)

Procedure:

-

Activation: In a flame-dried flask under Argon, suspend Adenine (12 mmol) and

(5 mmol) in anhydrous DMF (15 mL). Stir at room temperature for 30 minutes to activate the N9-position. -

Coupling: Add Tetraisopropyl vinylphosphonate (10 mmol) dropwise.

-

Reaction: Heat to

for 12–18 hours.-

Note: Higher temperatures may promote N7-alkylation (undesired regioisomer). Keep strictly at

.

-

-

Workup: Filter off the solid salts. Evaporate the DMF under high vacuum.

-

Purification: Purify the crude oil by flash column chromatography (DCM:MeOH 95:5 to 90:10). The N9-isomer is typically less polar than the N7-isomer.

Result: Protected Acyclic Nucleoside Phosphonate (Bis-isopropyl ester).

Protocol C: McKenna Hydrolysis (The Deprotection)

The isopropyl esters must be removed to reveal the active phosphonic acid drug. The McKenna method (TMSBr) is the industry standard for this transformation, as it is milder than aqueous acid hydrolysis.

Reagents:

-

Protected ANP (from Protocol B)

-

Bromotrimethylsilane (TMSBr) (4–6 equiv)

-

Acetonitrile (Anhydrous) or DCM

Procedure:

-

Silylation: Dissolve the protected ANP (1 mmol) in anhydrous Acetonitrile (5 mL) under Argon. Cool to

. -

Addition: Add TMSBr (5 mmol) dropwise. Allow to warm to room temperature and stir for 12 hours.

-

Hydrolysis: Evaporate volatiles. Redissolve the residue in MeOH (5 mL) and stir for 1 hour. This converts the silyl esters to the free phosphonic acid.

-

Isolation: Evaporate MeOH. The product is often obtained as a solid or foam. Recrystallize from Water/Ethanol if necessary.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Optimal Range | Failure Mode | Corrective Action |

| Stoichiometry (HWE) | 1:3 (TIMP:HCHO) | Incomplete conversion | Use excess paraformaldehyde; ensure vigorous reflux. |

| Temperature (Coupling) | N7-Regioisomer formation | Do not exceed | |

| Moisture (Deprotection) | Incomplete deprotection | Use strictly anhydrous Acetonitrile and fresh TMSBr. | |

| Purification | pH controlled | Product loss on silica | ANPs are acidic. Use neutral silica or reverse-phase (C18). |

Workflow Visualization

Figure 2: Operational workflow for converting TIMP into active antiviral agents.

Part 5: References

-

Holý, A. (2005). Synthesis of acyclic nucleoside phosphonates. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.2.

-

Minami, T., et al. (2009). Michael Additions to Activated Vinylphosphonates. Synthesis, 2009(22), 3223-3262.

-

McKenna, C. E., et al. (1979). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (17), 739. [5]

-

Topalis, D., et al. (2011). Synthesis and antiviral activity of novel acyclic nucleoside phosphonates. Journal of Medicinal Chemistry, 54(1), 222-232.

-

Sigma-Aldrich. (n.d.). This compound Product Sheet.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. erepo.uef.fi [erepo.uef.fi]

- 3. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Tetraisopropyl Methylenediphosphonate as a Versatile Precursor for the Synthesis of HIV-1 Reverse Transcriptase Inhibitors

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 replication cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] Consequently, HIV-1 RT is a primary target for antiretroviral therapy.[2] Current therapeutic strategies often involve nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3][4] NRTIs, which are analogs of natural nucleosides, act as chain terminators after being incorporated into the nascent viral DNA.[4]

Phosphonates, which are bioisosteres of natural phosphates, have garnered immense interest in drug design due to their unique chemical properties and biological activities.[5][6] Specifically, methylenebisphosphonates, acting as inorganic pyrophosphate (PPi) mimetics, have shown promise as inhibitors of key HIV replication enzymes, including reverse transcriptase.[7] Tetraisopropyl methylenediphosphonate (T(iPr)MDP) is a key organophosphorus compound that serves as a versatile and effective precursor for introducing the methylenediphosphonate moiety into potential drug candidates.[8][9] Its stability and reactivity make it an invaluable building block in the synthesis of novel HIV-1 RT inhibitors.[7][9]

This document provides a detailed guide for researchers and drug development professionals on the use of T(iPr)MDP as a precursor for synthesizing and evaluating potential HIV-1 RT inhibitors.

Precursor Profile: this compound (CAS: 1660-95-3)

T(iPr)MDP is a stable, liquid reagent that facilitates the introduction of the core bisphosphonate structure. Understanding its properties is crucial for its effective use in synthesis.

Chemical and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₃H₃₀O₆P₂ | [9][10] |

| Molecular Weight | 344.32 g/mol | [9][10][11] |

| Appearance | Clear, colorless to slightly yellow liquid | [8][9] |

| Boiling Point | 155 °C at 0.5 mmHg; 122-124 °C at 1.5 mmHg | [8][9] |

| Density | 1.08 g/mL at 25 °C | [8][11] |

| Refractive Index | n20/D 1.431 | [8][11] |

| Solubility | Insoluble in water; Soluble in Chloroform, Methanol (Slightly) | [8] |

| Purity | ≥ 97% (GC) | [9][11] |

Safe Handling and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.

-

Handling: Always handle T(iPr)MDP in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Avoid direct contact with skin and eyes and inhalation of vapors.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] A storage temperature of -20°C is recommended for long-term stability.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[12]

-

Spills: In case of a small spill, absorb the liquid with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for proper disposal.[12]

Synthetic Pathway: From T(iPr)MDP to Bisphosphonate Inhibitors

The core of the synthetic strategy involves the generation of a carbanion from T(iPr)MDP, which can then be reacted with a suitable electrophile to build the target molecule. The isopropyl esters serve as protecting groups for the phosphonic acids and can be removed in the final step.

General Synthetic Workflow

The following diagram illustrates the general, multi-step process for synthesizing a target bisphosphonate inhibitor starting from T(iPr)MDP.

Sources

- 1. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]

- 2. youtube.com [youtube.com]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. erepo.uef.fi [erepo.uef.fi]

- 8. This compound | 1660-95-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound [webbook.nist.gov]

- 11. 亚甲基二磷酸四异丙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound(1660-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.at [fishersci.at]

Application Note: Rational Synthesis of Anti-Osteoporosis Agents from Tetraisopropyl Methylenediphosphonate

Introduction & Strategic Rationale

Bisphosphonates (BPs) are the clinical gold standard for treating osteoporosis, Paget’s disease, and bone metastases. While industrial synthesis often utilizes a "one-pot" reaction of carboxylic acids with phosphorus trichloride (

For research and drug development—particularly when exploring novel side chains (R-groups)—the rational synthesis starting from Tetraisopropyl methylenediphosphonate (TMP) is superior.

Why TMP?

-

Versatility: TMP acts as a stable, pre-formed P-C-P scaffold.

-

Control: Unlike the industrial route, TMP allows for precise, stepwise introduction of sensitive R-groups via

alkylation. -

Purification: The intermediate esters are lipophilic and easily purified by silica gel chromatography before the final hydrolysis step.

This guide details the conversion of TMP into bioactive N-BPs (analogs of Risedronate or Alendronate) using a high-fidelity alkylation-deprotection strategy.

Chemical Strategy: The Retro-Synthetic Logic

The synthesis relies on the acidity of the methylene protons (

Workflow Visualization

The following diagram outlines the critical path from precursor to active drug.

Figure 1: Step-wise synthesis workflow for converting TMP into active bisphosphonate drugs.

Experimental Protocols

Protocol A: Mono-Alkylation of TMP

Objective: Introduce the bioactive side chain (R-group) while avoiding di-alkylation. Critical Control Point: Stoichiometry and temperature are vital to prevent the formation of "bis-alkylated" byproducts (where two R groups attach to the central carbon).

Materials

-

Substrate: this compound (1.0 equiv).[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).[1]

-

Electrophile: R-CH

-Br (e.g., 3-(bromomethyl)pyridine for Risedronate analogs) (1.0 equiv). -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Base Preparation: Wash NaH (1.1 equiv) with dry hexane (

mL) under inert atmosphere to remove mineral oil. Suspend the washed NaH in anhydrous THF. -

Deprotonation: Cool the NaH suspension to 0°C using an ice bath.

-

Addition: Add TMP (1.0 equiv) dropwise to the suspension. Evolution of

gas will be observed.-

Expert Tip: Stir for 30–60 minutes at 0°C, then allow to warm to room temperature (RT) for 30 minutes to ensure complete formation of the carbanion. The solution usually turns clear or slightly yellow.

-

-

Alkylation: Re-cool the solution to 0°C (optional, depending on electrophile reactivity). Add the Electrophile (1.0 equiv) dropwise.

-

Reaction: Stir at RT. Monitor via TLC or

P NMR.[2]-

Duration: Typically 4–16 hours.

-

-

Quench: Carefully quench with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify the residue via flash column chromatography (Silica gel, typically Hexane:EtOAc or DCM:MeOH gradients).

Protocol B: High-Fidelity Deprotection (The McKenna Method)

Objective: Cleave the four isopropyl ester groups without damaging the nitrogen-containing side chain. Why not HCl? While refluxing HCl is cheap, it can degrade sensitive heterocyclic rings found in potent N-BPs. Bromotrimethylsilane (TMSBr) is the standard for high-value synthesis [1, 2].

Materials

-

Substrate: Alkylated TMP ester (from Protocol A).

-

Reagent: Bromotrimethylsilane (TMSBr) (6–10 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Quench: Methanol (MeOH).

Step-by-Step Methodology

-

Setup: Dissolve the alkylated ester in anhydrous DCM under Argon.

-

Addition: Add TMSBr dropwise at 0°C .

-

Silylation: Allow to warm to RT and stir for 12–24 hours.

-

Concentration: Remove solvent and excess TMSBr under vacuum. Do not expose to air yet.

-

Methanolysis: Redissolve the residue in pure MeOH (excess) and stir for 1–2 hours. This converts the silyl esters into phosphonic acids (P-OH).

-

Isolation: Concentrate the methanol. The product often precipitates as a white solid or gum. Recrystallize from Water/Ethanol or purify via preparative HPLC if necessary.

Quality Control & Validation

The transition from ester to acid is distinct in NMR spectroscopy.

| Parameter | Precursor (TMP Ester) | Final Product (Bisphosphonic Acid) |

| Triplet ( | Triplet (often broadened by | |

| Solubility | Organic Solvents (DCM, EtOAc) | Aqueous / High pH Buffers |

| Physical State | Colorless Liquid / Oil | White Crystalline Solid |

Self-Validating Check:

In the

Biological Mechanism of Action[3][4][5][8]

The synthesized N-BPs function by inhibiting the mevalonate pathway in osteoclasts.[3][8] Specifically, they target Farnesyl Pyrophosphate Synthase (FPPS) .[8]

Pathway Visualization

The following diagram illustrates how the synthesized agent disrupts osteoclast function.[3]

Figure 2: Mechanism of Action.[9] N-BPs bind to bone, are internalized by osteoclasts, and inhibit FPPS, preventing protein prenylation necessary for cell survival.[8]

Pharmacology: The nitrogen atom in the R-group (e.g., the pyridine ring in Risedronate) forms a critical hydrogen bond with the Threonine-201 and Lysine-200 residues in the FPPS active site, making N-BPs up to 10,000-fold more potent than early non-nitrogen bisphosphonates [3, 4].

References

-

McKenna, C. E., et al. "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein Journal of Organic Chemistry, 2020.

-

Thermo Fisher Scientific. "this compound Product Specifications." Thermo Fisher Catalog.

-

Reszka, A. A., & Rodan, G. A. "Mechanism of action of nitrogen-containing bisphosphonates."[4] Journal of Bone and Mineral Research, 2003.

-

Dunford, J. E., et al. "Structure-Activity Relationships Among the Nitrogen Containing Bisphosphonates in Clinical Use." Journal of Medicinal Chemistry, 2001.

-

Sigma-Aldrich. "this compound Safety & Data."

Sources

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. erepo.uef.fi [erepo.uef.fi]

- 3. researchgate.net [researchgate.net]

- 4. Nitrogen-containing bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Vinyl Phosphonates via Tetraisopropyl Methylenediphosphonate

Executive Summary

This technical guide details the application of Tetraisopropyl methylenediphosphonate (TIPMDP) in the Horner-Wadsworth-Emmons (HWE) reaction. Unlike standard HWE reagents (phosphonoacetates) that yield

Vinyl phosphonates are critical isosteres in medicinal chemistry, serving as non-hydrolyzable mimics of phosphate esters and Michael acceptors for covalent drug design. This protocol leverages the steric bulk of the isopropyl groups to enhance E-selectivity and hydrolytic stability, providing a robust pathway for introducing phosphonate pharmacophores into complex scaffolds.

Scientific Foundation & Mechanism

The Reagent: this compound

-

Structure:

-

Role: Acts as the pronucleophile. Upon deprotonation, it forms a stabilized carbanion stabilized by two phosphonate groups.

-

Reactivity Profile: The pKa of the methylene protons is approximately 18–20 (DMSO). While less acidic than phosphonoacetates (pKa ~14), it is readily deprotonated by bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Mechanism of Action

The reaction follows the canonical HWE elimination pathway, but with a structural distinction: the "leaving group" and the "retained group" are identical (phosphonate moieties).

-

Deprotonation: Treatment with a base generates the bis-phosphonate carbanion.[1]

-

Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl, forming an oxyanion intermediate.

-

Oxaphosphetane Formation: The oxyanion attacks one of the phosphorus centers (statistically random unless chiral induction is present, though here groups are identical), forming a four-membered oxaphosphetane ring.

-

Elimination: The ring collapses, expelling a dialkyl phosphate anion (diisopropyl phosphate) and forming the carbon-carbon double bond.

-

Product: The resulting alkene retains one phosphonate group, yielding the vinyl phosphonate .

Mechanistic Diagram

Caption: Mechanistic pathway of TIPMDP in HWE olefination. The reaction converts an aldehyde into a vinyl phosphonate via a stabilized carbanion.[2]

Experimental Protocol

This protocol is optimized for gram-scale synthesis with high E-selectivity.

Reagents & Equipment

-

This compound (>97% purity).[3]

-

Sodium Hydride (NaH): 60% dispersion in mineral oil (wash with hexanes if oil removal is critical, though usually unnecessary for this reaction).

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone or from a solvent system).

-

Aldehyde: 1.0 equivalent (Dry).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Step 1: Carbanion Generation [1]

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool to room temperature under inert gas flow.

-

Charge the flask with NaH (1.1 equiv).

-

Add anhydrous THF (concentration ~0.2 M relative to phosphonate). Cool the suspension to 0°C in an ice bath.

-

Add This compound (1.1 equiv) dropwise via syringe.

-

Observation: Hydrogen gas evolution will occur. Ensure proper venting.

-

-

Stir at 0°C for 15 minutes, then warm to room temperature (RT) and stir for 30–60 minutes until the solution becomes clear (indicating complete formation of the carbanion).

Step 2: Olefination [4]

-

Cool the reaction mixture back to 0°C (optional, but recommended for higher selectivity).

-

Add the Aldehyde (1.0 equiv) dissolved in a minimum amount of anhydrous THF dropwise.

-

Allow the reaction to warm slowly to RT and stir for 2–12 hours .

-

Monitoring: Monitor reaction progress via TLC (stain with KMnO4 or Iodine; UV is often insufficient for aliphatic vinyl phosphonates) or 31P NMR.

-

Step 3: Workup & Purification

-

Quench: Carefully add saturated aqueous NH4Cl solution at 0°C.

-

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0% to 50% EtOAc). Vinyl phosphonates are polar; ensure the column is flushed sufficiently.

-

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of vinyl phosphonates using TIPMDP.

Key Optimization Parameters

Stereoselectivity (E/Z Ratio)

The HWE reaction with this compound is thermodynamically controlled, strongly favoring the (E)-isomer (trans).

-

Steric Bulk: The bulky isopropyl groups on the phosphorus increase steric hindrance in the oxaphosphetane transition state, destabilizing the syn-intermediate that leads to the Z-alkene.

-

Temperature: Conducting the addition at lower temperatures (-78°C) and warming slowly can sometimes improve selectivity, though 0°C is usually sufficient for >95:5 E:Z ratios.

Base Selection

| Base | Solvent | Conditions | Outcome |

| NaH | THF | 0°C -> RT | Standard. High yields, excellent E-selectivity. |

| KOtBu | THF/tBuOH | 0°C | Faster reaction, useful for sterically hindered aldehydes. |

| LiHMDS | THF | -78°C | Milder, used for base-sensitive substrates (e.g., epimerizable aldehydes). |

Troubleshooting Guide

-

Low Yield: Ensure the reagent is dry. Bis-phosphonates are hygroscopic. If the aldehyde is enolizable, use a less basic counterion (e.g., Masamune-Roush conditions using LiCl/DBU, although this is less common for bis-phosphonates than for phosphonoacetates).

-

Poor Separation: The byproduct (diisopropyl phosphate) is acidic and polar. An alkaline wash (NaHCO3) during workup helps remove it into the aqueous phase.

Applications in Drug Discovery

-

Phosphate Isosteres: The vinyl phosphonate group (

) mimics the phosphate ester bond but is metabolically stable against phosphatases. -

Covalent Inhibitors: Vinyl phosphonates act as Michael acceptors, reacting with active-site cysteine residues in targeted enzymes.

-

Polymer Chemistry: Used as monomers to create flame-retardant polymers or proton-exchange membranes.

References

-

Horner, L., et al. "Hoffmann-Streitwelle und Phosphor-organische Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1958.

-

Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[1][5] Journal of the American Chemical Society, 1961.

-

Minami, T., & Motoyoshiya, J. "Vinylphosphonates in Organic Synthesis." Synthesis, 1992.

-

David, G., et al. "Recent progress on phosphonate vinyl monomers and polymers."[6] Polymer Chemistry, 2012.[6]

-

Blum, H. "Process for the preparation of tetra-isopropyl methylenediphosphonate." US Patent 4,663,472, 1987.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Tetraisopropyl Methylenediphiphosphonate in Radiopharmaceutical Sciences

Introduction: The Role of Diphosphonates in Skeletal Imaging

Diphosphonates are a class of compounds characterized by a P-C-P backbone. This structure makes them analogues of endogenous pyrophosphate, granting them a high affinity for hydroxyapatite, the primary mineral component of bone. This inherent bone-seeking property has made them invaluable carrier molecules in nuclear medicine for decades. When chelated with a suitable radionuclide, such as metastable Technetium-99 (99mTc), the resulting radiopharmaceutical becomes a powerful tool for functional imaging of the skeleton.

Imaging with agents like 99mTc-methylene diphosphonate (MDP) is a cornerstone of diagnostic nuclear medicine, used to detect skeletal metastases, occult fractures, osteomyelitis, and other conditions involving altered bone metabolism.[1][2] Tetraisopropyl methylenediphosphonate (TiPrMDP) is a tetraester precursor to methylenediphosphonic acid, the active chelating agent. The isopropyl ester groups render the molecule more stable for formulation and storage in non-aqueous or lyophilized forms. Prior to radiolabeling, these ester groups are hydrolyzed to reveal the phosphonic acid moieties, which are essential for chelating the radionuclide and binding to bone.

This document provides a comprehensive guide to the principles and protocols for preparing 99mTc-labeled radiopharmaceuticals using a TiPrMDP-based precursor kit for applications in bone scintigraphy.

Principle of 99mTc-Diphosphonate Radiolabeling and Uptake

The preparation of 99mTc-diphosphonate is a reduction-chelation reaction. The process relies on two key components in addition to the diphosphonate ligand:

-

Technetium-99m (99mTc): Eluted from a 99Mo/99mTc generator as sodium pertechnetate (Na99mTcO4), where technetium is in its highest +7 oxidation state. In this form, it does not readily form stable complexes.

-

Reducing Agent: A stannous salt, typically stannous chloride (SnCl2), is almost universally used.[3] Stannous ions (Sn2+) reduce the Tc(+7) in pertechnetate to a lower, more reactive oxidation state (typically +3, +4, or +5).[4] This reduced technetium is then available to be chelated by the diphosphonate ligand.

The overall process can be visualized as follows:

Figure 1: General workflow for the preparation of a 99mTc-MDP radiopharmaceutical from a kit.

Once the stable 99mTc-MDP complex is administered intravenously, its biodistribution is governed by the diphosphonate's properties. Approximately 50% of the injected dose localizes to the skeleton within 2 to 6 hours.[5] The primary mechanism of uptake is chemisorption, where the phosphonate groups bind to the surface of hydroxyapatite crystals in the bone matrix.[1][5] This accumulation is proportional to regional blood flow and, critically, to osteoblastic activity.[2] Areas of high bone turnover, such as growing bones, healing fractures, or metastatic lesions, will therefore show increased tracer uptake on the resulting scintigraphic images. The unbound tracer is cleared from the soft tissues and excreted via the kidneys.[5]

Detailed Protocol: Preparation of 99mTc-Methylenediphosphonate

This protocol outlines the aseptic reconstitution of a lyophilized kit containing methylenediphosphonic acid (derived from TiPrMDP hydrolysis during manufacturing), stannous chloride, and stabilizers for the preparation of a single patient dose.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| MDP Kit | Lyophilized, sterile, non-pyrogenic vial | Contains ligand, reducing agent |

| 99mTc Generator Eluate | Sodium Pertechnetate (Na99mTcO4) in 0.9% NaCl | Source of radionuclide |

| Dose Calibrator | Calibrated for 99mTc | Accurate activity measurement |

| Syringes (Shielded) | 1 mL, 3 mL, 5 mL sterile syringes | Reagent handling and injection |

| Sterile Needles | 25G or similar | Vial transfers |

| 0.9% Sodium Chloride | Sterile, preservative-free, for injection | Diluent |

| Lead Shielding | Vial shields, syringe shields | Radiation protection |

Step-by-Step Radiolabeling Procedure

Scientist's Note: All procedures must be performed in a laminar flow hood or isolator using aseptic techniques to ensure the sterility of the final product. Adherence to local radiation safety protocols is mandatory.

-

Initial Preparations:

-

Visually inspect the MDP kit vial for any damage to the seal or container. Do not use if compromised.

-

Place the kit vial in a lead shield. Swab the rubber septum with an alcohol wipe and allow it to dry.

-

-

Activity Measurement:

-

Using a dose calibrator, measure the total activity of the Na99mTcO4 eluate obtained from the generator.

-

Calculate the required volume to achieve the desired activity for the labeling procedure (e.g., up to 925 MBq or 25 mCi for an adult dose).[5] The total volume added to the kit should not exceed the manufacturer's recommendation (typically 1-5 mL) to maintain optimal concentrations of reactants.

-

-

Reconstitution and Incubation:

-

Rationale: This step initiates the reduction of Tc7+ and its subsequent chelation by the MDP ligand. The stannous chloride must be sufficient to reduce all the pertechnetate added.

-

Aseptically draw the calculated volume of Na99mTcO4 into a shielded sterile syringe.

-

To equalize pressure, draw a similar volume of air into the syringe before piercing the septum of the kit vial. Inject the Na99mTcO4 into the vial. Withdraw the same volume of gas from the vial's headspace before removing the needle.

-

Gently swirl the vial to ensure the lyophilized powder is completely dissolved. Avoid vigorous shaking to prevent oxidation of the stannous ions.

-

Allow the vial to stand at room temperature for the manufacturer-specified incubation time (typically 5-15 minutes) to ensure complete complexation.[6]

-

-

Final Product Preparation:

-